molecular formula C12H11ClO2 B14446164 (5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one CAS No. 79513-12-5

(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one

Cat. No.: B14446164
CAS No.: 79513-12-5
M. Wt: 222.67 g/mol
InChI Key: ARNUGWNXJVCAHE-MRVPVSSYSA-N
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Description

(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one is a chemical compound with a unique structure that includes a chlorophenyl group and an oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one typically involves the reaction of 2-chlorobenzaldehyde with a suitable oxolanone precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate certain signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5R)-3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one
  • (5R)-3-[(2-Fluorophenyl)methylidene]-5-methyloxolan-2-one
  • (5R)-3-[(2-Methylphenyl)methylidene]-5-methyloxolan-2-one

Uniqueness

What sets (5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one apart from similar compounds is its specific chlorophenyl group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for further research and development.

Properties

CAS No.

79513-12-5

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

(5R)-3-[(2-chlorophenyl)methylidene]-5-methyloxolan-2-one

InChI

InChI=1S/C12H11ClO2/c1-8-6-10(12(14)15-8)7-9-4-2-3-5-11(9)13/h2-5,7-8H,6H2,1H3/t8-/m1/s1

InChI Key

ARNUGWNXJVCAHE-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CC(=CC2=CC=CC=C2Cl)C(=O)O1

Canonical SMILES

CC1CC(=CC2=CC=CC=C2Cl)C(=O)O1

Origin of Product

United States

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